molecular formula C18H18N2Na2O18S2 B3102844 Sulfo-EGS CAS No. 142702-32-7

Sulfo-EGS

Cat. No. B3102844
CAS RN: 142702-32-7
M. Wt: 660.5 g/mol
InChI Key: IYBKWXQWKPSYDT-UHFFFAOYSA-L
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Description

Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate)) is a water-soluble crosslinker . It contains amine-reactive sulfo-NHS-ester ends around a 12-atom spacer arm . The crosslinks formed are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C .


Molecular Structure Analysis

Sulfo-EGS has a molecular weight of 660.45 g/mol . It contains sulfo-NHS ester reactive groups at both ends . The spacer arm length is 16.1 Å .


Chemical Reactions Analysis

Sulfo-EGS is reactive towards amino groups (primary amines) . It is water-soluble and membrane-impermeable, allowing for cell surface labeling . The crosslinks formed are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C .


Physical And Chemical Properties Analysis

Sulfo-EGS is a water-soluble powder . It is membrane-impermeable, allowing for cell surface labeling . The crosslinks formed are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C .

Scientific Research Applications

Protein-Protein Interaction Analysis

Sulfo-EGS is used to study protein-protein interactions . It can determine the spatial proximity of amino acid residues in a protein complex, without relying on standards . This is crucial in understanding the structure and function of proteins in biological systems .

Protein-Peptide Interaction Analysis

Similar to protein-protein interactions, Sulfo-EGS is also used to study protein-peptide interactions . It helps in understanding how proteins interact with peptides, which is important in various biological processes .

Crosslinking Reagents

Sulfo-EGS serves as a crosslinking reagent . It covalently links together interacting proteins, domains, or peptides by forming chemical bonds between specific amino acid functional groups on two or more biomolecules that occur in close proximity because of their interaction .

Structure and Composition Analysis of Proteins

Crosslinkers like Sulfo-EGS can be used to study the structure and composition of proteins in purified or complex samples . Experiments using different amine-, carboxyl- or sulfhydryl-reactive reagents can assist in the identification and quantification of particular amino acids or for determination of the number, location, and size of subunits .

Membrane-Impermeable Labeling

Sulfo-EGS is membrane-impermeable, allowing for cell surface labeling . This property is useful in studying cell surface proteins and their interactions .

Reversible Crosslinking

The crosslinks formed by Sulfo-EGS are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C . This feature allows for the temporary modification of proteins for study, and then the reversal of the modification once the study is complete .

Mechanism of Action

Sulfo-EGS works by forming covalent bonds with amino groups (primary amines) on proteins . This allows it to crosslink proteins, a process that can be reversed by treating with hydroxylamine at pH 8.5 .

properties

IUPAC Name

disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBKWXQWKPSYDT-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2Na2O18S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720921
Record name Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo-EGS

CAS RN

142702-32-7
Record name Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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